2-Ethoxythiazole

Catalog No.
S1518681
CAS No.
15679-19-3
M.F
C5H7NOS
M. Wt
129.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxythiazole

CAS Number

15679-19-3

Product Name

2-Ethoxythiazole

IUPAC Name

2-ethoxy-1,3-thiazole

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C5H7NOS/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3

InChI Key

NDUWJHRKDYXRAD-UHFFFAOYSA-N

SMILES

CCOC1=NC=CS1

solubility

Insoluble in water; Soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CCOC1=NC=CS1

The exact mass of the compound 2-Ethoxythiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solventsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethoxythiazole is an electron-rich, 2-alkoxy-substituted heterocyclic building block widely utilized in pharmaceutical synthesis, cross-coupling reactions, and specialized formulation compounding. Featuring a boiling point of 157–160 °C at atmospheric pressure and a specific gravity of 1.131–1.135, this clear liquid offers distinct physicochemical properties compared to standard alkylthiazoles [1]. The ethoxy substitution at the 2-position significantly alters the electronic density of the thiazole ring, enhancing its reactivity toward electrophilic aromatic substitution at the 5-position while providing a unique handling profile in acidic media [2]. For industrial buyers, procuring high-purity 2-ethoxythiazole provides a stable, pre-functionalized scaffold that bypasses the need for harsh in-house alkoxylation of halogenated precursors[3].

Substituting 2-ethoxythiazole with its closest homologue, 2-methoxythiazole, or common alkyl variants like 2-isobutylthiazole, fundamentally compromises process reproducibility and formulation stability. In open-system applications, 2-methoxythiazole is notoriously 'fugitive,' evaporating too rapidly to provide sustained performance, whereas the heavier ethoxy group ensures a controlled retention profile [1]. Synthetically, the ethoxy moiety provides a specific steric environment that influences the regioselectivity and yield of downstream metal-catalyzed cross-couplings. Furthermore, unlike simple alkylthiazoles (e.g., 2-isobutylthiazole) which remain stable during acidic aqueous workups, 2-alkoxythiazoles are highly sensitive to strong acids, undergoing quantitative cleavage and dimerization to 2(3H)-thiazolone derivatives when heated in dilute hydrochloric acid [2]. Buyers must therefore select the exact ethoxy variant to match the required volatility, steric bulk, and acid-sensitivity profile [3].

Volatility and Formulation Retention (vs. 2-Methoxythiazole)

When formulating volatile mixtures, the choice of alkoxy chain strictly dictates the retention lifespan. 2-Ethoxythiazole exhibits a boiling point of 32–33 °C at 2 mmHg, whereas 2-methoxythiazole boils at 22 °C at 1.8 mmHg [1]. This difference in vapor pressure translates to a significantly lower evaporation rate for the ethoxy variant. Consequently, 2-methoxythiazole is classified as 'fugitive' (rapidly dissipating), while 2-ethoxythiazole maintains a sustained presence in the mixture [2].

Evidence DimensionBoiling point and evaporative retention
Target Compound Data32–33 °C at 2 mmHg (sustained retention)
Comparator Or Baseline2-Methoxythiazole: 22 °C at 1.8 mmHg (fugitive/rapid dissipation)
Quantified Difference~10 °C higher boiling point under vacuum, preventing premature evaporative loss
ConditionsVacuum distillation and open-air formulation assessment

Procurement teams requiring long-lasting liquid formulations must select the ethoxy variant to avoid the rapid evaporative loss associated with the methoxy homologue.

Phase Separation and Density Dynamics (vs. 2-Isobutylthiazole)

In industrial scale-up, the density of a solvent or liquid intermediate dictates the design of aqueous workup and phase separation protocols. 2-Ethoxythiazole has a specific gravity of 1.131–1.135 g/mL at 25 °C, making it significantly denser than water [1]. In contrast, the common in-class substitute 2-isobutylthiazole has a specific gravity of 0.993–0.997 g/mL, causing it to float or form difficult emulsions with aqueous layers [2]. This ~14% difference in density means that substituting one for the other requires completely re-engineering the extraction flow (bottom-drain vs. top-drain) during manufacturing [3].

Evidence DimensionSpecific gravity / Density at 25 °C
Target Compound Data1.131–1.135 g/mL (sinks in water)
Comparator Or Baseline2-Isobutylthiazole: 0.993–0.997 g/mL (floats/equipycnic with water)
Quantified Difference~14% higher density for 2-ethoxythiazole
ConditionsStandard aqueous-organic biphasic extraction

Process engineers must procure the exact compound to ensure compatibility with established gravity-based phase separation equipment.

Acid-Catalyzed Reactivity and Dimerization (vs. Alkylthiazoles)

2-Ethoxythiazole exhibits a highly specific reactivity profile in acidic media that is completely absent in standard alkylthiazoles. When heated in dilute hydrochloric acid or as a neat hydrochloride salt, 2-ethoxythiazole undergoes ether cleavage and quantitative dimerization to form 5-(2-thiazolidon-4-yl)-2(3H)-thiazolone (MW ~216) [1]. Standard alkylthiazoles, lacking the alkoxy leaving group, simply form stable, water-soluble HCl salts under identical conditions [2]. This unique degradation pathway requires strict procurement controls regarding storage (avoiding strong acids) but also makes 2-ethoxythiazole a valuable masked precursor for thiazolone dimers [3].

Evidence DimensionStability in heated dilute hydrochloric acid
Target Compound DataUndergoes quantitative cleavage and dimerization to 2(3H)-thiazolone dimers
Comparator Or BaselineAlkylthiazoles (e.g., 2-isobutylthiazole) remain stable as HCl salts
Quantified Difference100% divergence in acid-catalyzed reaction pathways
ConditionsHeating with dilute HCl or melting of the hydrochloride salt

Buyers must ensure acid-free storage conditions and can specifically procure this compound to synthesize complex thiazolone dimers that alkylthiazoles cannot produce.

Pharmaceutical Building Block for C5-Functionalization

Due to the electron-donating nature of the ethoxy group, 2-ethoxythiazole is highly effective as a precursor for electrophilic aromatic substitutions and metal-catalyzed cross-couplings at the 5-position. It is the preferred choice over 2-bromothiazole when an electron-rich, stable ring system is required for downstream kinase inhibitor synthesis [1].

Precursor for Thiazolone Dimer Libraries

Taking advantage of its unique acid-sensitivity, 2-ethoxythiazole is procured as a direct, masked precursor for the synthesis of 5-(2-thiazolidon-4-yl)-2(3H)-thiazolone. Heating the compound in dilute HCl provides a clean, quantitative route to these dimers for specialized heterocyclic drug discovery programs[2].

Sustained-Release Formulation Compounding

In savory and roasted flavor formulations, 2-ethoxythiazole is prioritized over 2-methoxythiazole. Its higher boiling point (157–160 °C) and lower vapor pressure prevent the 'fugitive' evaporation issues of the methoxy homologue, ensuring a stable, long-lasting sensory profile in the final commercial product [3].

Physical Description

Clear, colourless to pale yellow liquid; strong, burnt, roasted, meat-like, nutty odou

XLogP3

1.6

Density

1.131-1.135

UNII

Q3O421Q24K

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.34%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (74.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15679-19-3

Wikipedia

2-ethoxythiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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